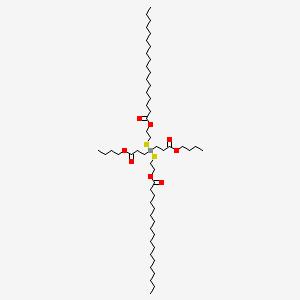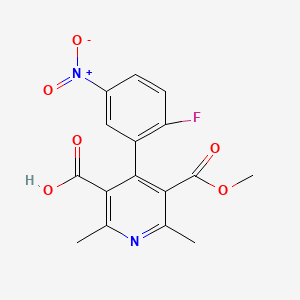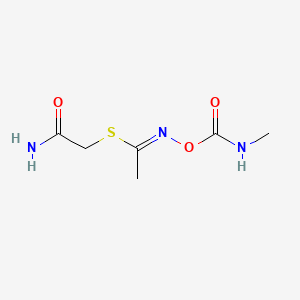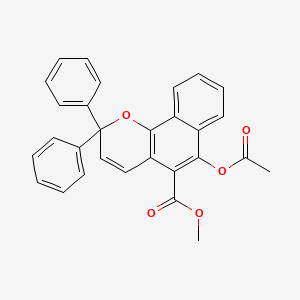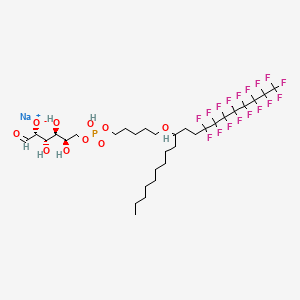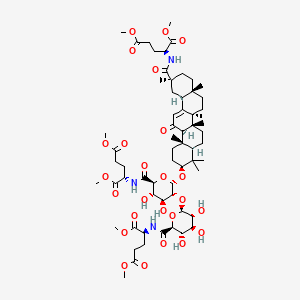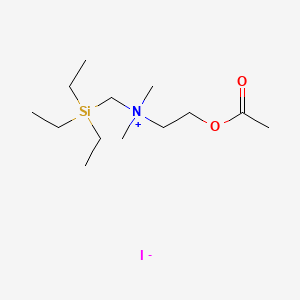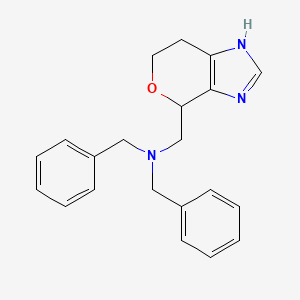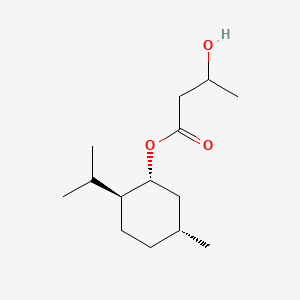
trans-3-(tert-Butyl)-4a,5,6,7,8,8a-hexahydrothiazolo(3,2-a)benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- is a complex organic compound with the molecular formula C13-H20-N2-S.Cl-H and a molecular weight of 272.87 . This compound is known for its unique structural features, which include a thiazole ring fused to a benzimidazole ring, and a tert-butyl group at the 3-position. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzimidazole: The thiazole ring is then fused with a benzimidazole ring through a series of condensation reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 3-position using tert-butyl chloride in the presence of a strong base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- can be compared with other similar compounds, such as:
Thiazolo(3,2-a)benzimidazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Benzimidazole derivatives: These compounds have a benzimidazole ring but lack the fused thiazole ring.
Thiazole derivatives: These compounds contain a thiazole ring but do not have the benzimidazole fusion.
The uniqueness of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
102612-96-4 |
|---|---|
Fórmula molecular |
C13H21ClN2S |
Peso molecular |
272.84 g/mol |
Nombre IUPAC |
1-tert-butyl-4a,5,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C13H20N2S.ClH/c1-13(2,3)11-8-16-12-14-9-6-4-5-7-10(9)15(11)12;/h8-10H,4-7H2,1-3H3;1H |
Clave InChI |
HMCUTBPZERDYKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC2=NC3CCCCC3N12.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



